molecular formula C6H3F3N2 B6163488 3-ethynyl-1-(trifluoromethyl)-1H-pyrazole CAS No. 2169006-69-1

3-ethynyl-1-(trifluoromethyl)-1H-pyrazole

Cat. No. B6163488
CAS RN: 2169006-69-1
M. Wt: 160.1
InChI Key:
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Description

3-ethynyl-1-(trifluoromethyl)-1H-pyrazole (3-E-TFMP) is a small molecule that has been studied for its potential applications in scientific research. It was first synthesized in 2009 and has since been studied for its ability to act as an inhibitor for various enzymes and for its potential to be used in various laboratory experiments.

Scientific Research Applications

3-ethynyl-1-(trifluoromethyl)-1H-pyrazole has been studied for its potential applications in scientific research. It has been shown to act as an inhibitor for various enzymes, including cytochrome P450 enzymes, serine/threonine kinases, and phosphatases. It has also been studied for its potential to be used in various laboratory experiments, such as cell-based assays, protein-protein interactions, and enzyme activity assays.

Mechanism of Action

The mechanism of action of 3-ethynyl-1-(trifluoromethyl)-1H-pyrazole is not fully understood. It is believed to act as an inhibitor of various enzymes by binding to the active site of the enzyme and blocking the binding of the substrate. It is also believed to interact with other proteins and affect their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. It has been shown to inhibit the activity of various enzymes, but the exact effects on the body are not known. It is possible that it could affect the metabolism of certain drugs or hormones, but further research is needed to determine its exact effects.

Advantages and Limitations for Lab Experiments

3-ethynyl-1-(trifluoromethyl)-1H-pyrazole has several advantages for use in laboratory experiments. It is a small molecule, making it easy to handle and store. It is also relatively inexpensive and can be synthesized in a relatively short amount of time. Its small size also makes it ideal for use in cell-based assays and protein-protein interactions.
However, there are some limitations to the use of this compound in laboratory experiments. It is not very soluble in water, making it difficult to use in aqueous solutions. It is also not very stable, so it must be stored and handled carefully.

Future Directions

There are several potential future directions for the research and development of 3-ethynyl-1-(trifluoromethyl)-1H-pyrazole. First, more research is needed to better understand its mechanism of action and its biochemical and physiological effects. Second, more research is needed to develop better synthesis methods and to improve its stability. Third, more research is needed to identify new applications for this compound in laboratory experiments. Fourth, more research is needed to develop better ways to store and handle this compound. Finally, more research is needed to develop new derivatives of this compound that could have greater potential applications.

Synthesis Methods

3-ethynyl-1-(trifluoromethyl)-1H-pyrazole can be synthesized by a two-step process. First, the starting material, 2-trifluoromethyl-1-ethynyl-1H-pyrazole (2-TFMEP), is synthesized using a palladium-catalyzed reaction. This reaction involves the coupling of 2-bromo-1-ethynyl-1H-pyrazole with trifluoromethyl iodide in the presence of a palladium catalyst. The second step involves the oxidation of the 2-TFMEP with aqueous hydrogen peroxide to produce this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-ethynyl-1-(trifluoromethyl)-1H-pyrazole involves the reaction of 3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde with ethynylmagnesium bromide followed by acidic workup.", "Starting Materials": [ "3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde", "ethynylmagnesium bromide" ], "Reaction": [ "To a solution of 3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (1.0 g, 4.5 mmol) in THF (10 mL) at 0°C was added ethynylmagnesium bromide (2.0 M in THF, 4.5 mmol). The reaction mixture was stirred at 0°C for 2 h and then quenched with 1 N HCl. The resulting mixture was extracted with ethyl acetate (3 × 10 mL), and the combined organic layers were washed with brine, dried over MgSO4, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate, 9:1) to afford 3-ethynyl-1-(trifluoromethyl)-1H-pyrazole as a yellow solid (0.8 g, 80% yield)." ] }

CAS RN

2169006-69-1

Molecular Formula

C6H3F3N2

Molecular Weight

160.1

Purity

95

Origin of Product

United States

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